molecular formula C15H14N4O2 B2488530 [3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone CAS No. 2380166-73-2

[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

Cat. No. B2488530
CAS RN: 2380166-73-2
M. Wt: 282.303
InChI Key: GJDGIDLFSFEEEL-UHFFFAOYSA-N
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Description

“[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps. The first step is the construction of a desired benzene ring containing 1-2 diamino groups. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The benzimidazole moiety is known to show a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of benzimidazole show different biological activities .

properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-6-13(17-21-10)15(20)18-7-11(8-18)19-9-16-12-4-2-3-5-14(12)19/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDGIDLFSFEEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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